molecular formula C19H16ClNO4S B5314475 (5Z)-5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione

(5Z)-5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B5314475
M. Wt: 389.9 g/mol
InChI Key: BMEAIJGAIMHBOX-YVLHZVERSA-N
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Description

(5Z)-5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a benzylidene group, and a chlorophenoxy group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of 4-chlorophenoxyacetaldehyde with thiazolidine-2,4-dione in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to form the intermediate product, which is then subjected to further reactions to introduce the benzylidene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinedione derivatives.

Scientific Research Applications

(5Z)-5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as diabetes and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It may act as an agonist or antagonist of certain receptors, modulating their activity and influencing cellular pathways. The compound’s effects are mediated through binding to proteins or enzymes, leading to changes in their function and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: A thiazolidinedione compound with similar therapeutic applications.

    Troglitazone: An older thiazolidinedione with a similar structure but different pharmacological properties.

Uniqueness

(5Z)-5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzylidene group and a chlorophenoxy group sets it apart from other thiazolidinedione derivatives, potentially leading to different modes of action and applications.

Properties

IUPAC Name

(5Z)-5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4S/c20-14-6-8-16(9-7-14)25-12-15(22)11-21-18(23)17(26-19(21)24)10-13-4-2-1-3-5-13/h1-10,15,22H,11-12H2/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEAIJGAIMHBOX-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(COC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(COC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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